
4'-Hydroxy N-Desisopropyl Delavirdine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy N-Desisopropyl Delavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is primarily studied for its role in the metabolism and pharmacokinetics of Delavirdine, a drug used in the treatment of HIV-1 infection .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine involves multiple steps, starting from Delavirdine. The primary synthetic route includes the removal of the isopropyl group followed by hydroxylation at the 4’ position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of 4’-Hydroxy N-Desisopropyl Delavirdine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
化学反応の分析
Types of Reactions
4’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives of the original compound .
科学的研究の応用
4’-Hydroxy N-Desisopropyl Delavirdine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of Delavirdine.
Biology: Investigated for its role in the metabolic pathways of HIV drugs.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine involves its interaction with viral reverse transcriptase (RT). It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site. This inhibition prevents the replication of the HIV virus .
類似化合物との比較
Similar Compounds
Delavirdine: The parent compound, a non-nucleoside reverse transcriptase inhibitor.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness
4’-Hydroxy N-Desisopropyl Delavirdine is unique due to its specific metabolic pathway and its role as a metabolite of Delavirdine. Its distinct chemical structure allows for specific interactions with viral enzymes, making it a valuable compound for studying the pharmacokinetics and metabolism of HIV drugs .
特性
CAS番号 |
188780-37-2 |
|---|---|
分子式 |
C₁₉H₂₂N₆O₄S |
分子量 |
430.48 |
同義語 |
N-[2-[[4-(3-Amino-4-hydroxy-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; _x000B_1-(3-Amino-4-hydroxy-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


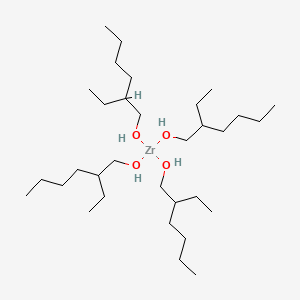
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)
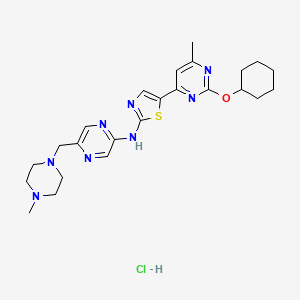
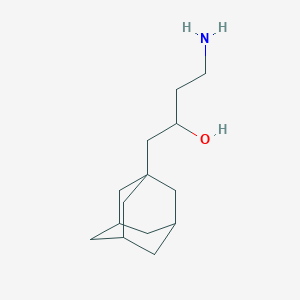
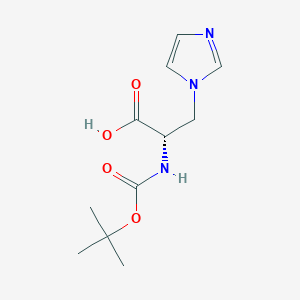
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
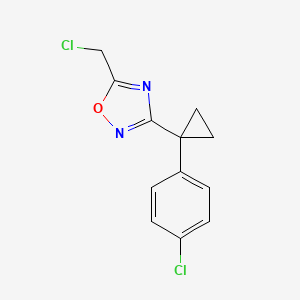
![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
